5-Chloro-1,3-dioxane
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Overview
Description
5-Chloro-1,3-dioxane is an organic compound that belongs to the class of dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms. The presence of a chlorine atom at the 5-position of the dioxane ring makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-1,3-dioxane can be synthesized through the chlorination of 1,3-dioxane. One common method involves the use of triphosgene as a chlorinating agent. The reaction typically takes place in the presence of a solvent like 1,2-dichloroethane and an initiator such as N,N-dimethylacetamide (DMAC). The reaction is carried out at 80°C for about 2 hours, resulting in a high yield of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom.
Common Reagents and Conditions
Substitution: Common reagents include alkylamines and other nucleophiles, typically in the presence of a solvent like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various alkylated dioxanes.
Oxidation: Products can include carboxylic acids and other oxidized derivatives.
Reduction: Products typically include dechlorinated dioxanes.
Scientific Research Applications
5-Chloro-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dioxane involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the presence of the dioxane ring, which stabilizes the intermediate species formed during reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: The parent compound without the chlorine atom.
1,3-Dioxolane: A similar compound with a five-membered ring.
5-Bromo-1,3-dioxane: A brominated analog of 5-Chloro-1,3-dioxane.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific chemical reactions and applications where other dioxanes may not be suitable.
Properties
CAS No. |
51953-54-9 |
---|---|
Molecular Formula |
C4H7ClO2 |
Molecular Weight |
122.55 g/mol |
IUPAC Name |
5-chloro-1,3-dioxane |
InChI |
InChI=1S/C4H7ClO2/c5-4-1-6-3-7-2-4/h4H,1-3H2 |
InChI Key |
DKCSHCBBKUCPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)Cl |
Origin of Product |
United States |
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